molecular formula C15H20N2O3S B12126769 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

Cat. No.: B12126769
M. Wt: 308.4 g/mol
InChI Key: BYFCTMDOBOCWLE-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is a complex organic compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core with a sulfonyl group and a pyridylamino substituent, making it a versatile molecule for synthetic and research purposes.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-14(2)11-5-6-15(14,13(18)8-11)10-21(19,20)17-12-4-3-7-16-9-12/h3-4,7,9,11,17H,5-6,8,10H2,1-2H3

InChI Key

BYFCTMDOBOCWLE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CN=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a bicyclo[2.2.1]heptan-2-one derivative with a sulfonyl chloride and a pyridylamine under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridylamino group may also play a role in binding to nucleic acids or other biomolecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 7,7-Dimethyl-1-[(phenylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one
  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
  • 7,7-Dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-ol

Comparison: Compared to these similar compounds, 7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is unique due to the presence of the pyridylamino group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one, also known as L-368,899, is a compound that has garnered attention for its biological activity, particularly in relation to oxytocin (OT) receptor antagonism. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C26H42N4O5S2
  • Molecular Weight : 554.8 g/mol
  • IUPAC Name : (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide

The primary mechanism of action for L-368,899 is its role as an antagonist of the oxytocin receptor (OTR). It exhibits high affinity for OTR with an IC50 value of 8.9 nM in rat uterus tissues and 26 nM in human uterus tissues . This compound selectively inhibits OT-stimulated contractions, making it a candidate for therapeutic applications in conditions where modulation of oxytocin signaling is beneficial.

Affinity and Selectivity

L-368,899 has been characterized for its selective binding to OTR versus arginine vasopressin receptors (AVP), which are involved in various physiological processes including blood pressure regulation and fluid balance. The selectivity profile is crucial for minimizing side effects associated with non-selective receptor antagonism.

In Vivo Studies

In vivo studies have demonstrated that L-368,899 effectively inhibits OT-induced contractions in rat uterus models. The potency of this compound was confirmed through various administration routes:

  • Intravenous (i.v.) Administration : AD50 = 0.35 mg/kg
  • Intraduodenal Administration : AD50 = 7.0 mg/kg

These findings indicate that L-368,899 possesses significant bioavailability and efficacy as a tocolytic agent (a drug used to suppress premature labor) across different species including rats and dogs .

Solubility and Pharmacokinetics

The aqueous solubility of L-368,899 at pH 5.0 is reported to be 3.7 mg/mL, which supports its potential for oral administration . Pharmacokinetic studies have shown oral bioavailability estimates of approximately 35% in rats, 25% in dogs, and 21% in chimpanzees, indicating favorable absorption characteristics.

Clinical Implications

L-368,899 has begun clinical testing for use as an oral and intravenous tocolytic agent due to its ability to effectively inhibit oxytocin-mediated uterine contractions . This presents a promising avenue for managing preterm labor.

Comparative Analysis with Other Compounds

A comparative analysis with other oxytocin antagonists reveals that L-368,899 possesses superior selectivity and potency profiles. For instance, analogues from the same series have shown varying degrees of effectiveness but often lack the favorable pharmacokinetic properties exhibited by L-368,899.

Compound NameIC50 (nM)SelectivityRoute of AdministrationBioavailability (%)
L-368,8998.9Highi.v., OralRat: 35%, Dog: 25%
Other AnaloguesVariesModerateVariesVaries

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